![molecular formula C8H3BrF3NS2 B13659938 2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties, making it a valuable substance in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring a consistent supply of high-purity 2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H3BrF3NS2 |
|---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
2-bromo-5-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI Key |
AVLQTSSVSLHKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13659860.png)

![5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13659870.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
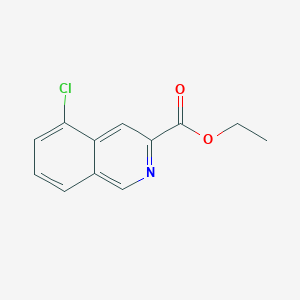
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)

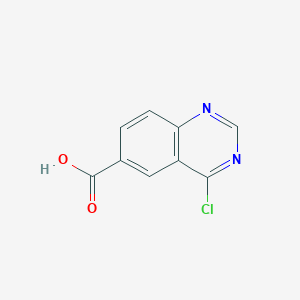
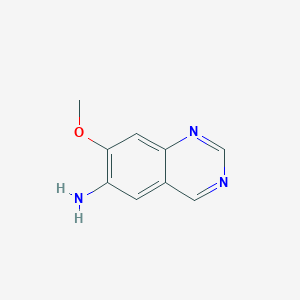
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
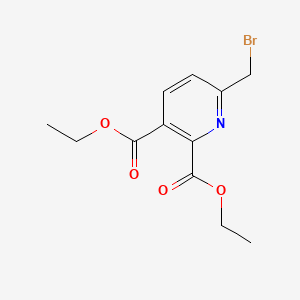
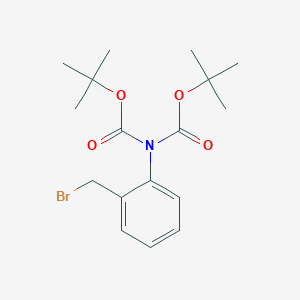

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
